molecular formula C20H18ClN3O B8040250 1-benzyl-N-[(Z)-benzylideneamino]pyridin-1-ium-4-carboxamide;chloride

1-benzyl-N-[(Z)-benzylideneamino]pyridin-1-ium-4-carboxamide;chloride

Cat. No.: B8040250
M. Wt: 351.8 g/mol
InChI Key: DCMUHLRSPLWDSS-UHFFFAOYSA-N
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Description

It is characterized by the presence of a 4-chloro-3-nitrophenyl group and a propyl chain attached to a triazinane-2,4,6-trione core. This unique structure makes it a promising candidate for various applications, including drug development, environmental research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione involves multiple steps. The initial step typically includes the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline. This intermediate is then reacted with propyl isocyanate under controlled conditions to form the desired triazinane-2,4,6-trione structure. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and subsequent reactions in batch reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Amine or thiol nucleophiles, solvents like dimethylformamide, and bases like sodium hydride.

Major Products Formed

    Reduction: 1-(4-Amino-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-nitrophenyl)-3-methyl-1,3,5-triazinane-2,4,6-trione
  • 1-(4-Chloro-3-nitrophenyl)-3-ethyl-1,3,5-triazinane-2,4,6-trione

Uniqueness

1-(4-Chloro-3-nitrophenyl)-3-propyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific propyl chain, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its methyl and ethyl analogs.

Properties

IUPAC Name

1-benzyl-N-[(Z)-benzylideneamino]pyridin-1-ium-4-carboxamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O.ClH/c24-20(22-21-15-17-7-3-1-4-8-17)19-11-13-23(14-12-19)16-18-9-5-2-6-10-18;/h1-15H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMUHLRSPLWDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C\C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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